molecular formula C9H12N2O2 B1622462 3,5-Dimethoxy-benzamidine CAS No. 26130-49-4

3,5-Dimethoxy-benzamidine

Cat. No.: B1622462
CAS No.: 26130-49-4
M. Wt: 180.2 g/mol
InChI Key: QRVKAODVZAZVOX-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-benzamidine is an organic compound with the molecular formula C9H12N2O2. It is a derivative of benzamidine, characterized by the presence of two methoxy groups attached to the benzene ring at the 3 and 5 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethoxy-benzamidine typically involves the reaction of 3,5-dimethoxybenzonitrile with ammonia or an amine under suitable conditions. One common method is the reduction of 3,5-dimethoxybenzaldoxime using lithium aluminum hydride (LiAlH4) to yield 3,5-dimethoxybenzylamine, which is then converted to this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods, with optimization for yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to ensure the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethoxy-benzamidine can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: Reduction reactions can convert it to amines or other reduced forms.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce various amines .

Scientific Research Applications

3,5-Dimethoxy-benzamidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Dimethoxy-benzamidine involves its role as a reversible competitive inhibitor of serine proteases. It binds to the active site of the enzyme, preventing substrate access and thereby inhibiting enzymatic activity. This interaction is crucial in studies related to enzyme kinetics and drug development .

Comparison with Similar Compounds

    Benzamidine: The parent compound, used as a protease inhibitor.

    3,4-Dimethoxy-benzamidine: Similar structure with methoxy groups at different positions.

    4-Methoxy-benzamidine: Contains a single methoxy group.

Uniqueness: 3,5-Dimethoxy-benzamidine is unique due to the specific positioning of its methoxy groups, which can influence its reactivity and binding properties compared to other benzamidine derivatives. This structural variation can lead to differences in its inhibitory potency and selectivity .

Properties

IUPAC Name

3,5-dimethoxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-12-7-3-6(9(10)11)4-8(5-7)13-2/h3-5H,1-2H3,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVKAODVZAZVOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=N)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70394448
Record name 3,5-Dimethoxy-benzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26130-49-4
Record name 3,5-Dimethoxy-benzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Dry HCl gas was bubbled through a cooled (−15° C.) solution of 3,5-dimethoxybenzonitrile (1.50 g, 9.20 mmol) for 30 minutes. The reaction mixture was placed in a refrigerator overnight. After evaporation of the solvent, a white solid was obtained which was dissolved in ethanol. 9.2 ml of a 2molar solution of ammonia in Methanol was added and the reaction mixture was stirred at room temperature overnight. After evaporation of the solvent, the title compound, MS: m/e=181.2 (M+H+), (1.21 g, 71%) was obtained by chromatographic purification of the residue (silica gel, MeOH, DCM).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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